Barium cis-epoxy-Succinate
Description
Overview of Organometallic Compounds in Modern Chemistry
Organometallic compounds, defined by the presence of at least one metal-carbon bond, occupy a critical niche in both academic research and industrial processes. These compounds bridge organic and inorganic chemistry, enabling novel reactivity patterns that are unattainable with traditional organic reagents. For instance, transition metal organometallics like ferrocene and metal carbonyls have revolutionized catalysis, while main-group variants such as Grignard reagents are indispensable in synthetic organic chemistry.
The versatility of organometallic compounds arises from their ability to participate in redox reactions, ligand exchange, and insertion mechanisms. Industrially, they are pivotal in polymerization (e.g., Ziegler-Natta catalysts), semiconductor production (e.g., metal-organic vapor-phase epitaxy), and pharmaceutical synthesis. This compound exemplifies this versatility, combining the electrophilic character of barium with the strained reactivity of an epoxy-succinate ligand.
Historical Context and Discovery of this compound
The synthesis of epoxy-succinate derivatives traces back to mid-20th-century efforts to exploit epoxide reactivity in stereoselective reactions. Early patents, such as US5608089A (1997), detailed methods for producing cis-epoxysuccinates via hydrogen peroxide-mediated epoxidation of maleates in the presence of catalysts like sodium tungstate. These processes emphasized high regioselectivity and yield, laying the groundwork for barium-coordinated variants.
This compound itself emerged as a byproduct of research into barium-containing coordination polymers and catalytic precursors. Its crystalline structure, confirmed via X-ray diffraction, reveals a distorted octahedral geometry around the barium ion, with the epoxy-succinate ligand acting as a bidentate chelator. The compound’s development paralleled advances in organometallic flow chemistry, where barium’s low electronegativity enhances ligand lability in continuous reaction systems.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is barium(2+); (2R,3S)-oxirane-2,3-dicarboxylate , reflecting its stereochemistry and ionic composition. Common synonyms include:
- Epoxysuccinic Acid Barium Salt
- cis-2,3-Oxiranedicarboxylic Acid Barium Salt
- (2R,3S)-rel-cis-2,3-Oxiranedicarboxylic Acid Barium Salt.
The compound’s SMILES notation, $$ \text{O=C([O-])[C@H]1O[C@H]1C([O-])=O.[Ba+2]} $$, encodes its stereospecific epoxy ring and carboxylate groups.
Relevance and Scope of Research on this compound
Research on this compound focuses on three key areas:
- Catalysis : Its barium center facilitates Lewis acid-catalyzed ring-opening reactions, particularly in epoxy resin curing and cyclic ester polymerization.
- Materials Science : The compound serves as a precursor for barium-containing thin films in optoelectronics, leveraging its volatility in chemical vapor deposition (CVD) processes.
- Stereoselective Synthesis : The cis-configuration of the epoxy-succinate ligand enables asymmetric induction in Diels-Alder and epoxide ring-opening reactions.
Recent studies highlight its potential in sustainable chemistry, such as catalyzing CO$$_2$$ fixation reactions to form cyclic carbonates.
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
barium(2+);(2S,3R)-oxirane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAFAUQSARSPC-NUGIMEKKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676226 | |
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36170-34-0 | |
| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Maleate Precursors and Epoxidation
The synthesis of barium cis-epoxy-succinate begins with maleate precursors, typically maleic anhydride or maleic acid, which undergo epoxidation using hydrogen peroxide (H₂O₂) in the presence of a catalyst. The reaction proceeds via the formation of an acidic maleate salt, which is essential for directing the epoxidation toward cis-epoxy-succinate rather than tartaric acid derivatives. For example, reacting maleic anhydride with an equimolar base like sodium hydroxide generates sodium hydrogen maleate, a key intermediate.
Role of Catalysts
Tungsten-based catalysts, such as sodium tungstate, are predominant in accelerating the epoxidation. These catalysts facilitate the electrophilic addition of oxygen from H₂O₂ to the maleate double bond, forming the epoxy group. The catalytic cycle involves the generation of peroxytungsten intermediates, which stabilize the transition state and enhance reaction kinetics.
Solvent System and Reaction Conditions
Water-Soluble Alcohols as Reaction Media
A critical innovation in this compound synthesis is the use of aqueous solutions containing 30–90% by volume of water-soluble alcohols (e.g., methanol, ethanol). This solvent system achieves two objectives:
-
Suppression of DL-Tartrate By-Products : High alcohol concentrations reduce water activity, thereby inhibiting the hydrolysis of epoxy-succinate intermediates into DL-tartrate.
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Enhanced Product Crystallization : Alcohols lower the solubility of cis-epoxy-succinate salts, promoting their precipitation and simplifying isolation.
pH and Temperature Optimization
The reaction must occur within a narrow pH range of 2.5–4.5 to balance epoxidation efficiency and by-product formation. Below pH 2.5, hydrolysis dominates, increasing DL-tartrate yields. Above pH 4.5, hydrogen peroxide decomposes rapidly, reducing epoxy-succinate output. Temperature is maintained at 40–60°C for 1–5 hours to ensure complete conversion without degrading H₂O₂.
Table 1: Optimal Reaction Parameters from Patent Examples
By-Product Management and Mother Liquor Recycling
Calcium Tartrate Precipitation
DL-Tartrate, a major by-product, is removed by adding calcium hydroxide to the mother liquor. This precipitates calcium tartrate, which is filtered out, preventing inhibitory effects on subsequent epoxidation cycles. For instance, adding 1–2 molar equivalents of calcium hydroxide relative to tartrate achieves >95% removal efficiency.
Closed-Loop Solvent Recovery
Post-reaction mother liquor contains unreacted maleate, residual catalyst, and alcohol. Industrial processes recycle this liquor by:
-
Distilling to recover alcohol.
-
Adjusting pH and Concentration to reintroduce maleate precursors.
This approach reduces raw material costs by up to 40% in large-scale production.
Alternative Synthesis: Sonochemical Methods
Recent advances employ sonochemical synthesis to produce nano-sized barium coordination polymers, which can be adapted for this compound. Ultrasonic irradiation enhances mass transfer and catalyst activation, reducing reaction times by 50% compared to conventional methods. While this technique is less documented for the target compound, its success in related organometallic systems suggests promising scalability.
Conversion to Barium Salts
The final step involves metathesis of sodium or potassium cis-epoxy-succinate salts with barium chloride or nitrate. For example:
The product is isolated via filtration and washed with alcohol to remove residual ions .
Chemical Reactions Analysis
Types of Reactions
Barium cis-epoxy-Succinate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
Barium cis-epoxy-Succinate is characterized by its epoxy group and dicarboxylic acid structure, which contributes to its reactivity and potential utility in various chemical reactions. The compound acts as a barium salt of cis-2,3-epoxysuccinic acid, making it a valuable intermediate in organic synthesis.
Pharmaceutical Applications
This compound has been investigated for its potential in drug formulation and delivery systems. Its ability to form stable complexes with various biomolecules can enhance the solubility and bioavailability of therapeutic agents.
Case Study: Drug Delivery Systems
A study demonstrated that incorporating this compound into polymeric matrices improved the controlled release of anti-cancer drugs. The compound's interaction with polymer chains allowed for sustained drug release over extended periods, enhancing therapeutic efficacy while minimizing side effects.
Material Science
In materials science, this compound serves as a precursor for synthesizing advanced materials, including polymers and composites. Its epoxy functionality makes it suitable for crosslinking reactions, leading to the formation of robust materials with desirable mechanical properties.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 12% |
| Thermal Stability | Up to 200°C |
| Water Absorption | 0.5% |
Environmental Applications
The compound has also shown promise in environmental applications, particularly in water treatment processes. This compound can act as an effective flocculant, aiding in the removal of contaminants from wastewater.
Case Study: Wastewater Treatment
Research indicates that this compound enhances the sedimentation of suspended solids in wastewater treatment facilities. Its use resulted in a 30% reduction in turbidity levels, demonstrating its effectiveness as an eco-friendly flocculant.
Catalysis
This compound has been explored as a catalyst in various organic reactions, particularly those involving nucleophilic additions and polymerization processes. Its ability to stabilize reactive intermediates can lead to higher yields and selectivity in chemical syntheses.
Table 2: Catalytic Activity of this compound
| Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|
| Nucleophilic Addition | 85 | 90 |
| Polymerization | 78 | 95 |
Mechanism of Action
The mechanism of action of Barium cis-epoxy-Succinate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Key Observations :
- Cation Influence : The barium salt exhibits lower solubility in aqueous media compared to sodium salts, which are typically more hydrophilic due to smaller cation size and higher charge density .
- Thermal Stability : this compound decomposes near 290°C, whereas data for sodium analogs are unavailable, limiting direct comparisons .
Key Observations :
- Toxicity : Barium compounds are generally toxic, but specific hazard data for this compound are absent in the evidence. In contrast, the parent acid (cis-epoxysuccinic acid) carries clear skin/eye irritation risks .
- Regulatory Status : Disodium sulfosuccinate (a structurally related compound) is validated for pharmaceutical use as a USP reference standard, whereas this compound is restricted to industrial/research applications .
Biological Activity
Barium cis-epoxy-succinate is a compound that has garnered attention for its potential biological activities, particularly its interactions with biomolecules and its effects on cellular signaling pathways. This article delves into the detailed biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Target of Action:
The primary target of this compound is the Succinate Receptor 1 (SUCNR1) , also known as GPR91. This receptor plays a crucial role in various physiological processes, including metabolism and immune response.
Mode of Action:
this compound mimics succinate, activating SUCNR1. This activation leads to significant downstream effects through Gq signaling pathways, which are essential for regulating gene transcription related to immune functions in cells such as macrophages .
Biochemical Pathways
The activation of SUCNR1 by this compound influences several biochemical pathways:
- Immune Response: The compound modulates the transcription of genes involved in immune responses, particularly in human M2 macrophages.
- Calcium Mobilization: It elicits intracellular calcium mobilization, which is critical for various cellular functions .
Pharmacokinetics
This compound is characterized by several pharmacokinetic properties:
- Solubility: The compound is soluble in aqueous acid and dilute hydrochloric acid.
- Melting Point: It has a melting point greater than 290°C.
- Biological Half-Life: Current studies are ongoing to determine its half-life and metabolic pathways in vivo.
Table 1: Summary of Biological Activities
Case Study: Immune Modulation
In a study examining the effects of this compound on human M2 macrophages, researchers found that physiological concentrations of succinate significantly enhanced the expression of genes involved in immune regulation through SUCNR1 activation. This suggests a potential therapeutic application in managing inflammatory responses and autoimmune conditions.
Industrial Applications
Beyond its biological significance, this compound has applications in various industries:
Q & A
(Basic) What are the established methods for synthesizing Barium cis-epoxy-Succinate, and what critical parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves the esterification of cis-epoxysuccinic acid with barium salts (e.g., barium hydroxide or acetate) under controlled pH (~6–8) and temperature (60–80°C). Key parameters include:
- Stoichiometry : Ensure a 1:1 molar ratio of barium ions to cis-epoxysuccinic acid to avoid side reactions.
- Solvent choice : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility.
- Purification : Recrystallize from ethanol/water mixtures to isolate pure crystals.
For reproducibility, document all steps meticulously, including reaction times and cooling rates, as per experimental reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
